![molecular formula C14H12N2O2S2 B1438899 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155033-89-8](/img/structure/B1438899.png)
3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Overview
Description
The compound “3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4(1H)-one ring, a methoxy group, and a benzyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation, cyclization, and substitution . The exact synthesis process for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as NMR spectroscopy . This allows for the identification of the different functional groups and the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex, often involving multiple steps and various catalysts . The exact reactions that this specific compound would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques. These properties are important for understanding how the compound behaves under different conditions .Scientific Research Applications
Anticancer Agent
This compound has been envisioned as a potent bioisosteric analogue of MPC-6827, an anticancer agent previously developed until phase II clinical studies . It has shown inhibitory effects similar to MPC-6827 on human colorectal cancer cell proliferation .
2. Inhibitor of Mycobacterium Tuberculosis bd Oxidase Thieno[3,2-d]pyrimidin-4-amines, which include the compound , have been found to inhibit Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This makes it a potential drug target, especially in the context of developing a drug combination targeting energy metabolism .
Chemical Probe for Mycobacterial Cyt-bd
The compound can serve as a chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions . This is particularly useful in research aimed at understanding the role and function of Cyt-bd in mycobacteria .
Synthesis of Novel Heteroaromatic Systems
Efficient microwave-assisted chemical processes have been applied to the synthesis of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives . This compound can be used as a starting point for the synthesis of these novel heteroaromatic systems .
Study of Structure-Activity Relationship (SAR)
The compound can be used in the study of Structure-Activity Relationship (SAR) of thieno[3,2-d]pyrimidin-4-amines in mycobacteria . This can provide valuable insights into the design of more potent and selective inhibitors .
Development of New Drug Combinations
Given its inhibitory effect on Cyt-bd in Mycobacterium tuberculosis, the compound can be used in the development of new drug combinations targeting energy metabolism . This can potentially lead to more effective treatments for tuberculosis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-11-5-3-2-4-9(11)8-16-13(17)12-10(6-7-20-12)15-14(16)19/h2-7H,8H2,1H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXMADSFAVOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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